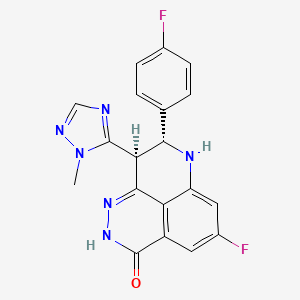

Bmn-673 8R,9S

Description

Structure

3D Structure

Properties

IUPAC Name |

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660726 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207456-00-5 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Talazoparib: A Technical Guide to PARP1 and PARP2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of talazoparib, a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) 1 and PARP2. We will explore its dual mechanism of action, present key quantitative data, detail relevant experimental methodologies, and visualize the critical signaling pathways and experimental workflows. This document serves as a comprehensive resource for professionals in oncology and drug development.

Introduction: The Principle of Synthetic Lethality

The efficacy of talazoparib in specific cancer types is rooted in the concept of synthetic lethality. This genetic principle describes a situation where the loss of two genes or pathways simultaneously results in cell death, whereas the loss of either one alone is not lethal.[1] In the context of oncology, this allows for the selective targeting of cancer cells with specific genetic vulnerabilities, such as mutations in the BRCA1 and BRCA2 genes, while sparing healthy cells.[1]

Normal cells have redundant DNA repair pathways to maintain genomic integrity. However, cancer cells with BRCA1/2 mutations have a deficient homologous recombination (HR) pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs).[2] This deficiency makes them highly dependent on other repair pathways, particularly the PARP-mediated base excision repair (BER) pathway for single-strand breaks (SSBs).[2][3]

Dual Mechanism of Action of Talazoparib

Talazoparib exerts its potent anti-cancer effects through a dual mechanism that involves both the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes.[4][5]

Catalytic Inhibition of PARP1 and PARP2

PARP1 and PARP2 are enzymes that play a crucial role in the repair of DNA single-strand breaks (SSBs).[3][6] Upon detecting an SSB, PARP binds to the DNA and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.[3][6]

Talazoparib competitively binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.[3] This inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).[4]

PARP Trapping

A key feature that distinguishes talazoparib and contributes to its high potency is its ability to "trap" PARP enzymes on the DNA at the site of damage.[4][7] This trapping creates a physical obstruction on the DNA, which is more cytotoxic than the catalytic inhibition alone.[4] The trapped PARP-DNA complex can stall replication forks and interfere with transcription, leading to genomic instability and ultimately, cell death.[4][8] Talazoparib is recognized as one of the most potent PARP trapping agents among clinically approved PARP inhibitors.[7]

Quantitative Data on Talazoparib's Potency

The following tables summarize the quantitative data on the inhibitory and trapping potency of talazoparib against PARP1 and PARP2, along with a comparison to other well-characterized PARP inhibitors.

Table 1: In Vitro Inhibitory Potency of PARP Inhibitors against PARP1 and PARP2

| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | PARP2 Ki (nM) |

| Talazoparib | ~1 [4][7] | ~1.5 [4] | 1.2 [9] | 0.87 [9] |

| Olaparib | ~1-5[4] | ~1-2[4] | ~5 | ~1 |

| Rucaparib | ~1-7[4] | ~1-2[4] | ~1.4 | - |

| Niraparib | ~2-4[4] | ~1-2[4] | ~3.8 | ~2.1 |

| Veliparib | ~2-5[4] | ~2-3[4] | ~5.2 | ~2.9 |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Table 2: Comparative PARP Trapping Potency of PARP Inhibitors

| PARP Inhibitor | Relative Trapping Potency | EC50 for Trapping (nM) |

| Talazoparib | Very High [4] | ~1.5 |

| Niraparib | High[4] | ~20 |

| Olaparib | Moderate[4] | ~40 |

| Rucaparib | Moderate | ~50 |

| Veliparib | Low | >1000 |

Note: Relative trapping potency is a qualitative comparison. EC50 values for trapping can vary based on the assay methodology.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of talazoparib.

Caption: PARP1/2-Mediated Single-Strand Break Repair Pathway.

Caption: Mechanism of Action of Talazoparib.

References

- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

(8R,9S)-Talazoparib Enantiomer: A Technical Guide to its Synthesis, Separation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has emerged as a significant therapeutic agent in the treatment of cancers with deficiencies in DNA damage repair pathways. The clinically approved and highly active form of this drug is the (8S,9R)-enantiomer. However, a comprehensive understanding of the stereochemistry-activity relationship necessitates the characterization of all stereoisomers. This technical guide provides an in-depth overview of the less active (8R,9S)-enantiomer of Talazoparib, focusing on its synthesis, chiral separation, and biological activity. The information presented herein is intended to support further research and development in the field of PARP inhibitors.

Data Presentation

The inhibitory activity of the (8R,9S)-Talazoparib enantiomer against PARP1 is significantly lower than that of the clinically utilized (8S,9R)-enantiomer. Quantitative data from available sources is summarized in the table below for direct comparison.

| Compound | Target | Assay Type | Activity Metric | Value (nM) |

| (8R,9S)-Talazoparib | PARP1 | Biochemical Assay | IC50 | 144 [1][2] |

| (8S,9R)-Talazoparib | PARP1 | Biochemical Assay | Ki | 1.2[3][4] |

| (8S,9R)-Talazoparib | PARP2 | Biochemical Assay | Ki | 0.87[3][4] |

| (8S,9R)-Talazoparib | Whole Cell | PARylation Assay | EC50 | 2.51[3][4] |

Experimental Protocols

Synthesis and Chiral Separation of Talazoparib Enantiomers

The synthesis of Talazoparib typically proceeds through a multi-step pathway culminating in a racemic mixture of the trans-diastereomers, which includes both the (8S,9R) and (8R,9S) enantiomers. The subsequent separation of these enantiomers is a critical step to isolate the desired stereoisomer. The following protocol is based on the methods described by Wang et al. in the Journal of Medicinal Chemistry, 2016.

1. Synthesis of Racemic trans-Talazoparib:

A detailed, multi-step organic synthesis is employed to generate the racemic mixture of the trans-diastereomers of Talazoparib. For a comprehensive description of the full synthetic route, readers are directed to the publication by Wang et al. (J. Med. Chem. 2016, 59, 335–357).[1][3][4][5]

2. Chiral Separation by Supercritical Fluid Chromatography (SFC):

The resolution of the racemic mixture into its constituent enantiomers is effectively achieved using preparative supercritical fluid chromatography (SFC).[1]

-

Instrumentation: A preparative SFC system equipped with a suitable chiral stationary phase.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)), is often effective.[6]

-

Mobile Phase: A mixture of supercritical carbon dioxide (CO₂) and a polar organic co-solvent, such as ethanol or methanol, is used. The specific gradient and composition of the mobile phase must be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at an appropriate wavelength is used to monitor the elution of the separated enantiomers.

-

Fraction Collection: Automated fraction collection is used to isolate the individual enantiomers as they elute from the column.

-

Post-processing: The collected fractions containing the pure enantiomers are concentrated under reduced pressure to yield the isolated (8R,9S)-Talazoparib and (8S,9R)-Talazoparib. The enantiomeric purity of each isomer should be confirmed using analytical chiral HPLC or SFC.

PARP1 Inhibition Assay (Biochemical)

The following is a representative protocol for determining the in vitro inhibitory activity of the (8R,9S)-Talazoparib enantiomer against the PARP1 enzyme. This protocol is based on commonly used fluorescence polarization (FP) or ELISA-based methods.

1. Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., histone-induced)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Biotinylated NAD+ (for ELISA-based assays)

-

Fluorescently labeled PARP inhibitor probe (for FP assays)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and a surfactant)

-

Test compound: (8R,9S)-Talazoparib, dissolved in DMSO

-

Positive control inhibitor (e.g., Olaparib or (8S,9R)-Talazoparib)

-

96-well or 384-well assay plates (black, for fluorescence assays)

-

Plate reader capable of measuring fluorescence polarization or absorbance/chemiluminescence.

2. Assay Procedure (Fluorescence Polarization Example):

-

Reagent Preparation: Prepare serial dilutions of the (8R,9S)-Talazoparib enantiomer and control compounds in assay buffer. Prepare a working solution of the PARP1 enzyme, activated DNA, and the fluorescent probe in the assay buffer.

-

Reaction Setup: To the wells of the assay plate, add the test compound dilutions. Subsequently, add the PARP1 enzyme/activated DNA/fluorescent probe mixture to initiate the reaction. Include wells for no-enzyme control (background) and no-inhibitor control (maximum signal).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The percentage of inhibition is calculated relative to the controls.

Visualizations

Signaling Pathway: PARP-mediated DNA Single-Strand Break Repair

Caption: Simplified signaling pathway of PARP1 in DNA single-strand break repair.

Experimental Workflow: Chiral Separation of Talazoparib Enantiomers

Caption: Workflow for the chiral separation of Talazoparib enantiomers using SFC.

Logical Relationship: Stereochemistry and PARP1 Inhibitory Activity

Caption: Relationship between Talazoparib stereochemistry and PARP1 inhibitory activity.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. taiclone.com [taiclone.com]

- 3. BMN 673 synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Supercritical fluid chromatography for milligram preparation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Specificity of BMN-673 (8R,9S)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMN-673, also known as Talazoparib, is a highly potent, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. Specifically, it is the (8R,9S)-stereoisomer that constitutes the active pharmacological agent. Its primary targets are PARP1 and PARP2, nuclear enzymes central to the repair of DNA single-strand breaks (SSBs). The remarkable potency of BMN-673 stems from a dual mechanism of action: profound catalytic inhibition and an unparalleled ability to trap PARP enzymes onto DNA at the site of damage. This trapping mechanism is a key differentiator from other PARP inhibitors and is strongly correlated with its cytotoxicity, particularly in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality. Extensive screening has demonstrated a high degree of selectivity for PARP1/2 with minimal off-target activity.[1][2] This document provides a comprehensive overview of the target specificity, quantitative potency, underlying signaling pathways, and detailed experimental protocols relevant to the characterization of BMN-673.

Target Profile and Selectivity

BMN-673 is a potent inhibitor of the catalytic activity of both PARP1 and PARP2.[1] Its design is stereospecific, with the (8R,9S) enantiomer (BMN-673) being orders of magnitude more effective at inhibiting PARP and inducing cytotoxicity than its corresponding enantiomer, demonstrating a precise interaction with the enzyme's active site.[2][3]

Enzymatic Inhibition

The primary mechanism of action is the competitive inhibition of PARP1 and PARP2 at the NAD+ binding site, preventing the synthesis and attachment of poly (ADP-ribose) (PAR) chains to target proteins. This catalytic inhibition is the initial step in disrupting the DNA damage response. BMN-673 is distinguished by its sub-nanomolar potency against PARP1.[1]

Table 1: Enzymatic Inhibition Potency of BMN-673

| Target | IC50 (nM) | Source |

|---|

| PARP1 | 0.57 |[1] |

Target Selectivity

High selectivity is crucial for minimizing off-target toxicities. BMN-673 has been evaluated against broad panels of other enzymes, ion channels, and receptors with no significant inhibitory or stimulatory interactions observed at concentrations far exceeding its therapeutic range (e.g., 10 µM).[1] Furthermore, studies in PARP1 knockout cell lines show a profound resistance to BMN-673, indicating that its cytotoxic effects are overwhelmingly dependent on the presence of PARP1 and not due to off-target activities.[2] This contrasts with other inhibitors like rucaparib, which have demonstrated PARP1/2-independent cytotoxicity at high concentrations.[2]

Mechanism of Action: PARP Trapping and Synthetic Lethality

While catalytic inhibition is a shared feature among PARP inhibitors, the exceptional potency of BMN-673 is primarily attributed to its superior ability to trap PARP1 and PARP2 on DNA.

Upon detecting a single-strand break, PARP1 binds to the DNA. Catalytic activation leads to auto-PARylation, where PARP1 modifies itself with negatively charged PAR chains. This modification causes PARP1 to dissociate from the DNA, allowing the recruitment of the Base Excision Repair (BER) machinery, including XRCC1, to complete the repair.[4][5]

BMN-673 binds to the PARP enzyme already situated on the DNA. By inhibiting PAR chain synthesis, it prevents the dissociation of the PARP-DNA complex.[5] This "trapped" complex is a significant steric hindrance that obstructs DNA replication. When a replication fork collides with a trapped PARP-DNA complex, the fork can stall and collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).

In healthy cells with a functional Homologous Recombination (HR) pathway, these DSBs can be repaired efficiently. However, in tumor cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells is known as synthetic lethality. BMN-673 is approximately 100-fold more efficient at trapping PARP-DNA complexes than first-generation inhibitors like olaparib and rucaparib.[2][3]

Quantitative Potency in Cellular Models

The enhanced PARP trapping mechanism of BMN-673 translates to superior cytotoxic potency in cellular assays, particularly in cell lines harboring defects in DNA repair genes like BRCA1 and BRCA2.

Table 2: Cellular Cytotoxicity (SF50) of PARP Inhibitors in Human Tumor Cell Lines*

| Cell Line | BRCA Status | BMN-673 (µM) | Olaparib (µM) | Rucaparib (µM) | Veliparib (µM) |

|---|---|---|---|---|---|

| Capan-1 | BRCA2 mutant | <0.001 | 0.004 | 0.02 | 1.1 |

| MX-1 | BRCA1/2 deficient | <0.001 | 0.02 | 0.08 | 1.7 |

| SW620 | BRCA WT | 0.13 | 11.2 | 16.4 | >25 |

| MDA-MB-231 | BRCA WT | 1.85 | >25 | >25 | >25 |

*SF50: Concentration required to inhibit cell survival by 50%. Data adapted from reference[1].

These data illustrate the profound and selective potency of BMN-673 in HR-deficient cancer cells compared to both HR-proficient cells and other clinically relevant PARP inhibitors.[1]

Detailed Experimental Protocols

The characterization of BMN-673's target specificity and potency relies on a suite of biochemical and cellular assays.

Protocol: PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of an inhibitor to block the catalytic activity of purified PARP1 enzyme.

-

Plate Preparation: Pre-coat a 96-well plate with histones, which will serve as the protein substrate for PARylation, and incubate overnight.

-

Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.

-

Enzyme and Inhibitor Addition: Add purified recombinant PARP1 enzyme to each well, followed by the addition of BMN-673 at various concentrations (serial dilution).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a reaction mixture containing biotinylated NAD+, the substrate for PARP1.

-

Detection: Add streptavidin-HRP (which binds to the biotinylated PAR chains) followed by a chemiluminescent HRP substrate.

-

Data Analysis: Measure luminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of BMN-673. Calculate IC50 values by plotting the normalized data against the logarithm of the inhibitor concentration.[6]

Protocol: Cellular Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the concentration of BMN-673 required to inhibit the growth of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., BRCA-mutant and wild-type) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BMN-673. Include untreated and vehicle-only (DMSO) controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).[7][8]

-

Viability Measurement: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[8]

-

Data Analysis: Measure luminescence. Normalize the data to the vehicle control and plot the percentage of cell viability against the log-transformed concentration of BMN-673 to determine the IC50 value.[8]

Protocol: Cellular PARP Trapping Assay

This assay directly measures the amount of PARP enzyme trapped on chromatin following drug treatment.

-

Cell Treatment: Treat cells (e.g., DU145) with a DNA damaging agent like methyl methanesulfonate (MMS) to induce SSBs, in the presence of varying concentrations of BMN-673.[2][9]

-

Cell Lysis and Fractionation: Lyse the cells and separate the cellular components into soluble and chromatin-bound fractions via centrifugation.

-

Chromatin Fraction Isolation: Isolate the chromatin-bound protein fraction, which contains DNA and tightly associated proteins.

-

Western Blot Analysis: Resolve the proteins from the chromatin-bound fraction using SDS-PAGE and transfer them to a membrane.

-

Detection: Probe the membrane with primary antibodies specific for PARP1 and PARP2. A loading control, such as Histone H3, should be used to ensure equal loading of the chromatin fraction.[9]

-

Data Analysis: Quantify the band intensity for PARP1/2. An increase in the PARP1/2 signal in the chromatin-bound fraction of drug-treated cells compared to controls indicates PARP trapping.

Conclusion

BMN-673 (Talazoparib) exhibits a highly specific and potent inhibitory profile against its primary targets, PARP1 and PARP2. Its distinction lies not only in its sub-nanomolar catalytic inhibition but, more critically, in its superior efficiency at trapping PARP-DNA complexes. This potent trapping mechanism is the principal driver of its cytotoxicity, which is selectively amplified in cancer cells with homologous recombination deficiencies. The combination of high on-target potency and a clean off-target profile underscores its robust therapeutic window and clinical efficacy in treating patients with cancers harboring DNA repair defects.

References

- 1. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. nmsgroup.it [nmsgroup.it]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Talazoparib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The information presented herein is collated from a range of clinical and preclinical studies, offering an in-depth resource for professionals in the field of drug development and oncology research.

Introduction to Talazoparib

Talazoparib is a small molecule inhibitor of PARP enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs). Its primary mechanism of action involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP-DNA complexes. This dual action leads to the accumulation of SSBs, which upon DNA replication, are converted into cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][2][3]

Pharmacokinetic Profile

The pharmacokinetic profile of Talazoparib has been characterized in several clinical studies involving patients with advanced solid tumors.[4][5] Generally, Talazoparib exhibits linear pharmacokinetics and is rapidly absorbed following oral administration.[5][6]

Absorption and Bioavailability

Following oral administration, Talazoparib is quickly absorbed, with the median time to reach maximum plasma concentration (Tmax) typically occurring between 1 to 2 hours post-dose.[5][6] The absolute bioavailability of Talazoparib is estimated to be at least 54.6%, based on the amount of unchanged drug recovered in urine.[7][8] The total fraction of the drug absorbed is estimated to be at least 68.7%.[8]

The administration of Talazoparib with a high-fat, high-calorie meal does not significantly impact its total exposure (AUCinf); however, it can reduce the maximum plasma concentration (Cmax) by approximately 46%.[7] Furthermore, co-administration with acid-reducing agents such as proton pump inhibitors (PPIs) or H2 receptor antagonists does not affect the absorption of Talazoparib.[4][6]

Distribution

Talazoparib is widely distributed throughout the body, with an apparent volume of distribution significantly larger than the systemic circulatory space.[5][9] In vitro studies have shown that Talazoparib is approximately 74% bound to plasma proteins, and this binding is independent of the drug's concentration.[10][11]

Metabolism

Talazoparib undergoes minimal hepatic metabolism.[10][12][13][14] The majority of the administered dose is excreted as the unchanged parent drug.[9][10] In vitro studies have demonstrated that Talazoparib does not inhibit major cytochrome P450 (CYP) isoenzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5) or uridine diphosphate-glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A4, 1A6, 1A9, 2B7, and 2B15).[12] It also does not induce CYP1A2, 2B6, or 3A4.[12]

Excretion

The primary route of elimination for Talazoparib is renal excretion.[13][15] Following a single radiolabeled oral dose, approximately 68.7% of the radioactivity is recovered in the urine (with 54.6% as unchanged drug) and 19.7% is recovered in the feces (with 13.6% as unchanged drug).[10] The mean terminal plasma half-life (t1/2) of Talazoparib is approximately 90 hours in cancer patients.[9][10][11] Steady-state plasma concentrations are typically reached within 2 to 3 weeks of once-daily dosing.[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Talazoparib from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced Solid Tumors [16]

| Dose | Cmax (ng/mL) | AUCinf (ng·h/mL) | t1/2 (h) |

| 0.75 mg | 13.5 (3.9) | 711 (189) | 56.6 (18.1) |

| 1 mg | 20.1 (6.2) | 1020 (362) | 50.7 (10.9) |

| Data are presented as mean (standard deviation). |

Table 2: Multiple-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced Solid Tumors (at steady state) [16]

| Dose | Cmax (ng/mL) | AUCtau (ng·h/mL) | Rac (AUC) |

| 0.75 mg | 25.6 (8.6) | 486 (173) | 2.5 (0.5) |

| 1 mg | 39.8 (14.2) | 728 (280) | 2.5 (0.7) |

| Data are presented as mean (standard deviation). Cmax: Maximum observed plasma concentration; AUCtau: Area under the plasma concentration-time curve during the dosing interval; Rac (AUC): Accumulation ratio based on AUC. |

Table 3: Effect of Renal Impairment on Talazoparib Steady-State Exposure (Day 22) [17]

| Renal Function | N | Cmax (ng/mL) | AUC0–24 (ng·h/mL) |

| Normal | 9 | 19.8 | 352 |

| Mild Impairment | 9 | 22.0 | 395 |

| Moderate Impairment | 8 | 26.0 | 503 |

| Severe Impairment | 8 | 37.5 | 927 |

| Data are presented as geometric mean. Cmax: Maximum observed plasma concentration; AUC0–24: Area under the plasma concentration-time curve from 0 to 24 hours. |

Table 4: Effect of P-gp Inhibitors on Talazoparib Pharmacokinetics

| Co-administered Drug | Effect on Talazoparib Cmax | Effect on Talazoparib AUC | Reference |

| Itraconazole | ~40% increase | ~56% increase | [18] |

| P-gp inhibitors (amiodarone, carvedilol, clarithromycin, itraconazole, verapamil) | - | ~45% increase | [6] |

Experimental Protocols

Bioanalytical Method for Talazoparib Quantification in Plasma

A common method for the quantification of Talazoparib in plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[19][20]

-

Sample Preparation: Protein precipitation is a frequently used method for extracting Talazoparib from plasma samples.[20][21] This typically involves the addition of a solvent mixture, such as methanol and acetonitrile, to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.[21]

-

Chromatographic Separation: Chromatographic separation is often achieved using a C18 reverse-phase column (e.g., Acquity BEH C18 or ACQUITY UPLC RP18 HSS T3).[15][19][20] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with an additive (e.g., 0.1% formic acid) is commonly employed.[19][20]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[19][20] Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Talazoparib (e.g., m/z 381.3 → 285.2) and an internal standard.[19][20]

-

Method Validation: The method is validated for linearity, accuracy, precision, sensitivity, and specificity according to regulatory guidelines.[20][21]

Visualizations

Signaling Pathway of Talazoparib

References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urology-textbook.com [urology-textbook.com]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 10. oncologynewscentral.com [oncologynewscentral.com]

- 11. roswellpark.org [roswellpark.org]

- 12. drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the effect of P-glycoprotein inhibition and induction on talazoparib disposition in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. UPLC-MS/MS method for the determination of talazoparib in rat plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Talazoparib as a Radiosensitizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1][2] The combination of PARP inhibitors with radiotherapy represents a promising strategy to enhance the therapeutic efficacy of radiation in various cancers.[3][4] This technical guide provides an in-depth overview of the core mechanisms, preclinical data, and experimental protocols supporting the use of talazoparib as a radiosensitizing agent.

Core Mechanism of Action

Talazoparib exerts its radiosensitizing effects through a dual mechanism: enzymatic inhibition and PARP trapping.

-

Enzymatic Inhibition : Radiation therapy induces a variety of DNA lesions, predominantly single-strand breaks (SSBs). The PARP enzyme plays a crucial role in the initial detection and repair of these SSBs through the base excision repair (BER) pathway.[5] Talazoparib inhibits the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains and hindering the recruitment of downstream DNA repair proteins.[4]

-

PARP Trapping : A key feature of talazoparib's potency is its ability to "trap" the PARP enzyme at the site of DNA damage.[3] This action prevents the dissociation of PARP from the DNA, creating a physical obstruction that is more cytotoxic than the inhibition of PARP's enzymatic function alone.[3] When the DNA replication machinery encounters these trapped PARP-DNA complexes, it leads to the collapse of replication forks and the formation of highly lethal double-strand breaks (DSBs).[5]

In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs following combined talazoparib and radiation treatment cannot be efficiently repaired, leading to a state of synthetic lethality and subsequent cell death.[5]

Signaling Pathway of Talazoparib-Induced Radiosensitization

Caption: Talazoparib enhances radiation effects by inhibiting PARP and trapping it on DNA, leading to double-strand breaks and cell death.

Preclinical Evidence and Quantitative Data

Numerous preclinical studies have demonstrated the potent radiosensitizing effects of talazoparib across a range of cancer types, including small cell lung cancer (SCLC), glioblastoma, and gynecologic cancers.[3][6][7]

In Vitro Studies

The efficacy of talazoparib as a radiosensitizer is typically evaluated in vitro using clonogenic survival assays, which measure the ability of single cells to proliferate and form colonies after treatment.

| Cell Line | Cancer Type | Talazoparib Concentration (nM) | Radiation Dose (Gy) | Outcome | Reference |

| NCI-H446 | Small Cell Lung Cancer | 200 | 2-8 | Significant radiosensitization | [8] |

| NCI-H82 | Small Cell Lung Cancer | 20 | 2-8 | Significant radiosensitization | [8] |

| A549 | Lung Cancer | 20 | 2-8 | Effective radiosensitization | [9] |

| TG1 | Glioblastoma Stem Cell | 10 | 2 (Carbon ions) | Drastic reduction in GSC frequency | [6] |

| R633 | Glioblastoma Stem Cell | 10 | 2 (Carbon ions) | Drastic reduction in GSC frequency | [6] |

In Vivo Studies

The radiosensitizing effects of talazoparib have also been confirmed in animal models, primarily using patient-derived xenografts (PDXs).

| Cancer Type | Animal Model | Talazoparib Dose | Radiation Schedule | Outcome | Reference |

| Small Cell Lung Cancer | PDX Mice | 0.2 mg/kg, daily (Mon-Fri) | 2 Gy/day for 4 days | Significant tumor growth inhibition with combination therapy | [8] |

Detailed Experimental Protocols

In Vitro Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the efficacy of radiosensitizing agents.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well plates

-

Talazoparib stock solution (in DMSO)

-

X-ray irradiator

-

10% Formalin or 100% Methanol

-

0.5% Crystal Violet staining solution

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at densities optimized to yield 50-200 colonies per well for each radiation dose. Allow cells to adhere overnight.[9][10]

-

Drug Treatment: Treat cells with the desired concentrations of talazoparib or vehicle control (DMSO) for a specified duration (e.g., 24 hours) prior to irradiation.[8]

-

Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.

-

Colony Formation: Incubate the plates for a period that allows for colony formation (typically 9-14 days), depending on the cell line's growth rate.[8][9]

-

Fixation and Staining:

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count colonies containing 50 or more cells.[9]

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot the data on a log-linear scale to generate survival curves and determine the dose enhancement ratio (DER).

In Vivo Xenograft Study

This protocol outlines a typical workflow for evaluating the radiosensitizing effect of talazoparib in a patient-derived xenograft (PDX) model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG)

-

PDX tumor fragments or cells

-

Talazoparib formulated for oral gavage

-

X-ray irradiator with custom lead shielding

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Implant PDX tumor fragments subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a specified volume (e.g., ~150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Talazoparib alone, Radiation alone, Talazoparib + Radiation).[8]

-

Treatment Administration:

-

Talazoparib: Administer talazoparib (e.g., 0.2 mg/kg) or vehicle daily via oral gavage for a specified treatment period (e.g., 5 days a week for 4 weeks).[8]

-

Radiation: Anesthetize the mice and irradiate the tumors with fractionated doses (e.g., 2 Gy per day for 4 consecutive days). Administer radiation approximately 3 hours after the talazoparib dose. Use custom lead shielding to protect normal tissues.[8]

-

-

Monitoring: Measure tumor volumes and mouse weights twice weekly until the endpoint criteria are met (e.g., tumor volume >1000 mm³).[8]

-

Data Analysis: Plot the mean tumor volume over time for each group to assess treatment efficacy. Statistical analysis (e.g., ANOVA) can be used to determine the significance of differences between treatment groups.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is used to quantify DNA double-strand breaks, a key indicator of the damage induced by the combination of talazoparib and radiation.

Materials:

-

Cells cultured on glass coverslips in multi-well plates

-

Talazoparib stock solution

-

X-ray irradiator

-

4% Paraformaldehyde (PFA) for fixation

-

0.2-0.5% Triton X-100 for permeabilization

-

Blocking buffer (e.g., PBS with 2% bovine serum albumin)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with talazoparib and/or irradiate as per the experimental design.

-

Fixation: At desired time points post-treatment, fix the cells with 4% PFA for 15 minutes at room temperature.[1]

-

Permeabilization: Wash with PBS and permeabilize the cells with Triton X-100 for 10-15 minutes.[1]

-

Blocking: Wash with PBS and incubate in blocking buffer for at least 1 hour to reduce non-specific antibody binding.

-

Antibody Incubation:

-

Counterstaining and Mounting:

-

Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.[1]

-

Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software. Analyze at least 50-100 cells per condition.[1]

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of talazoparib as a radiosensitizer, from in vitro assays to in vivo validation.

Conclusion

Talazoparib has demonstrated significant potential as a radiosensitizing agent. Its dual mechanism of inhibiting PARP's enzymatic activity and, more importantly, trapping PARP on DNA, leads to the conversion of radiation-induced SSBs into lethal DSBs. This mechanism is particularly effective in tumors with deficiencies in homologous recombination repair. The preclinical data strongly support the clinical investigation of talazoparib in combination with radiotherapy. The protocols detailed in this guide provide a framework for researchers to further explore and quantify the radiosensitizing effects of talazoparib in various cancer models. Phase I clinical trials are underway to determine the safety and optimal dosing of this combination therapy in patients with recurrent gynecologic and prostate cancers.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Phase I study of the PARP inhibitor talazoparib with radiation therapy for locally recurrent gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]

- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiosensitization Effect of Talazoparib, a Parp Inhibitor, on Glioblastoma Stem Cells Exposed to Low and High Linear Energy Transfer Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model [frontiersin.org]

- 8. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiosensitization Effect of PARP Inhibitor Talazoparib Involves Decreasing Mitochondrial Membrane Potential and Induction of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Enhanced γ-H2AX Foci Frequency and Altered Gene Expression in Participants Exposed to Ionizing Radiation During I-131 Nuclear Medicine Procedures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMN-673 (8R,9S) In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BMN-673, also known as Talazoparib, is a highly potent, orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2.[1][2][3] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[4][5] This dual action leads to the accumulation of DNA single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication.[4] Consequently, BMN-673 exhibits synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of BMN-673 in cancer cell lines.

Mechanism of Action

BMN-673 exerts its anti-cancer effects through a dual mechanism targeting the base excision repair (BER) pathway.[1][6] Firstly, it competitively inhibits the catalytic activity of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks.[2] Secondly, and more potently than many other PARP inhibitors, it traps PARP enzymes on the DNA at the site of damage.[4][5] This trapping of the PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks.[4] In cells with compromised HR repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[1][5]

Quantitative Data

The in vitro potency of BMN-673 has been demonstrated across a range of cancer cell lines, with particularly high sensitivity observed in those with BRCA mutations.

| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Reference(s) |

| MX-1 | Breast Carcinoma | BRCA1 mutant | 0.3 | [1][6] |

| Capan-1 | Pancreatic Adenocarcinoma | BRCA2 mutant | 5 | [1][6] |

| LoVo | Colon Carcinoma | Wild-Type | 4 | [6] |

| NCI-H146 | Small Cell Lung Cancer | Not Specified | 4.35 | [7] |

| MRC-5 | Normal Lung Fibroblast | Wild-Type | 90 - 1900 | [1] |

| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Not Specified | 6 (median rIC50) | [8] |

Experimental Protocols

Preparation of BMN-673 Stock Solution

Materials:

-

BMN-673 (Talazoparib) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of BMN-673 (e.g., 10 mM) in DMSO.[1]

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.[7]

In Vitro Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cancer cell lines with BMN-673. Optimization for specific cell lines and experimental endpoints is recommended.

Materials:

-

Selected cancer cell line (e.g., MX-1, Capan-1)

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well or 6-well plates

-

BMN-673 stock solution

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding:

-

Culture cells to 70-80% confluency in their recommended complete medium.

-

Trypsinize the cells, neutralize with medium, and perform a cell count.

-

Seed the cells into appropriate well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment.

-

Incubate the plates overnight to allow for cell adherence.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the BMN-673 stock solution.

-

Prepare serial dilutions of BMN-673 in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM).[1]

-

Prepare a vehicle control with the same final concentration of DMSO as the highest BMN-673 concentration.

-

-

Cell Treatment:

Cell Viability Assay (Example: MTT Assay)

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for DNA Damage Markers

Materials:

-

Treated cells in 6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Transfer apparatus and membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-RAD51)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system to assess the levels of DNA damage and apoptosis markers.[9]

RAD51 and γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize DNA double-strand breaks (γH2AX) and the engagement of the homologous recombination machinery (RAD51).

Materials:

-

Cells grown and treated on coverslips or in chamber slides

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer

-

Primary antibodies (anti-γH2AX, anti-RAD51)

-

Fluorescently-labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

After treatment, fix the cells with PFA.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies, followed by fluorescently-labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the foci using a fluorescence microscope. The number and intensity of foci per nucleus can be quantified to assess the level of DNA damage and HR activity.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Preclinical evaluation of the PARP inhibitor BMN-673 for the treatment of ovarian clear cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMN-673 (Talazoparib) in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMN-673, also known as Talazoparib, is a highly potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP inhibitors represent a targeted cancer therapy that exploits deficiencies in DNA repair pathways, a concept known as synthetic lethality.[3][4] BMN-673 has demonstrated significant antitumor activity in preclinical xenograft models, particularly those with defects in homologous recombination (HR) repair, such as tumors harboring BRCA1 or BRCA2 mutations.[1][2] These notes provide detailed protocols for the administration of BMN-673 in various xenograft mouse models to evaluate its therapeutic efficacy.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] When PARP is inhibited by BMN-673, these SSBs are not repaired.[5] During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).[3]

In normal, healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells have defects in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2.[1] In these HR-deficient cells, the accumulation of DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[5] This selective killing of cancer cells with pre-existing DNA repair defects is the principle of synthetic lethality.

A distinguishing feature of BMN-673 is its potent ability to "trap" PARP enzymes on the DNA at the site of damage.[3][6] These trapped PARP-DNA complexes are even more cytotoxic than the unrepaired SSBs alone, contributing to BMN-673's high potency compared to other PARP inhibitors.[3][6]

Quantitative Data Summary

The efficacy of BMN-673 has been evaluated in various preclinical models. The tables below summarize key findings.

Table 1: In Vitro and Pharmacokinetic Properties of BMN-673

| Parameter | Value | Reference |

|---|---|---|

| PARP1 IC₅₀ | 0.57 nM | [1][2][5] |

| Potency vs. Other PARP inhibitors | 20- to >200-fold greater in BRCA-deficient cells | [1] |

| Oral Bioavailability (in rats) | >40% |[1][2] |

Table 2: Efficacy of Single-Agent BMN-673 in Xenograft Models

| Xenograft Model | Mouse Strain | BMN-673 Dose & Schedule | Key Outcome | Reference |

|---|---|---|---|---|

| MX-1 (BRCA1 mutant) | Nude | 0.33 mg/kg, oral, once daily for 28 days | Significant tumor growth inhibition; 4/6 mice achieved complete response. | [1] |

| MX-1 (BRCA1 mutant) | Nude | 0.1 mg/kg, oral, once daily | More effective than olaparib at 100 mg/kg. |[1] |

Table 3: Efficacy of BMN-673 in Combination Therapy Xenograft Models

| Xenograft Model | Combination Agent | BMN-673 Dose & Schedule | Key Outcome | Reference |

|---|---|---|---|---|

| MX-1 | Cisplatin (6 mg/kg, IP, single dose) | 0.1, 0.33, 1 mg/kg, oral, once daily for 8 days | Dose-dependent sensitization to cisplatin. | [1] |

| MX-1 | Carboplatin | 0.33 mg/kg, oral, once daily for 8 days | Potentiated carboplatin activity. | [1] |

| Ewing Sarcoma (various) | Temozolomide (30 mg/kg/day x 5) | 0.1 mg/kg, oral, twice daily for 5 days | Significant synergism in 5 of 10 xenografts. | [7] |

| Ewing Sarcoma (various) | Temozolomide (12 mg/kg/day x 5) | 0.25 mg/kg (MTD), oral, twice daily for 5 days | Significant synergism in 5 of 10 xenografts. |[7] |

Experimental Protocols

Xenograft Model Establishment

Successful administration of BMN-673 requires a robust and well-characterized xenograft model. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are commonly used.

Animal Models:

-

Immunodeficient mice such as BALB/c nude, NOD/SCID, or NSG mice are required.[8]

-

Mice should be 6-8 weeks old at the time of implantation.

-

All animals must be housed in specific-pathogen-free (SPF) conditions.[9]

-

Allow mice to acclimatize for at least one week before any procedures.[8]

Protocol 1A: Subcutaneous Cell Line-Derived Xenograft (CDX) Model

-

Cell Preparation: Culture desired cancer cells (e.g., MX-1, Capan-1) under standard conditions. Harvest cells at 70-80% confluency and assess viability (>95% required).[8]

-

Injection Suspension: Resuspend cells in sterile PBS or a mixture with an extracellular matrix like Cultrex BME or Matrigel to improve tumor take rate. A typical concentration is 2 x 10⁶ cells in 100-200 µL.[10]

-

Implantation: Subcutaneously inject the cell suspension into the flank of the anesthetized mouse.[8]

-

Monitoring: Monitor mice for tumor formation. Once tumors are palpable, begin measuring their dimensions with digital calipers every 2-3 days.[8] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[8][10]

-

Cohort Formation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[11]

Protocol 1B: Patient-Derived Xenograft (PDX) Model

-

Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient biopsy or surgery under IRB-approved protocols.[9][11]

-

Tissue Preparation: Wash the tissue and mince it into small fragments (approx. 2-3 mm).[12]

-

Implantation: Anesthetize an immunodeficient mouse (NSG mice are recommended for higher engraftment rates).[11] Make a small incision and subcutaneously implant 1-2 tumor fragments into the interscapular fat pad or flank using a trocar.[11]

-

Expansion: Allow the tumor to grow to approximately 1000-1500 mm³ (passage 0 or F1). This can take 4-10 weeks.[11]

-

Passaging: Euthanize the mouse, aseptically excise the tumor, and divide it into smaller fragments for implantation into a new cohort of mice (F2) for expansion and subsequent treatment studies.[11]

-

Treatment Cohorts: Once F2 or subsequent passage tumors reach 100-150 mm³, randomize the mice into treatment groups.[11]

Protocol 1C: Orthotopic Xenograft Model Orthotopic models involve implanting tumor cells or tissues into the corresponding organ of origin (e.g., pancreatic cells into the pancreas), which more accurately mimics tumor development.[13][14]

-

Cell/Tissue Preparation: Prepare cells as in Protocol 1A or tissue as in 1B.

-

Surgical Implantation: This is a highly specific surgical procedure. For example, for an intracecal colorectal model, the anesthetized mouse undergoes a laparotomy to expose the cecum, and the cell suspension is carefully injected into the cecal wall.[15] For pancreatic models, tissue fragments can be implanted into the pancreas.[14]

-

Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.[13]

-

Monitoring: Monitor tumor growth using non-invasive imaging (e.g., MRI, bioluminescence) or at the study endpoint.[12]

BMN-673 Formulation and Administration

-

Formulation: BMN-673 is typically formulated for oral administration. A common vehicle is 1% carboxymethylcellulose in water.[7] For other routes, it can be dissolved in PBS or a solution containing DMSO.[5][10] Ensure the final formulation is sterile.

-

Dosing: Doses in preclinical studies range from 0.1 mg/kg to 1.0 mg/kg.[1] The maximum tolerated dose (MTD) in SCID mice was found to be 0.25 mg/kg when administered twice daily.[7] Dose selection should be based on the specific tumor model and whether BMN-673 is used as a monotherapy or in combination.

-

Administration: Administer the prepared BMN-673 solution to mice via oral gavage for systemic delivery.[1] Intraperitoneal (IP) injection is an alternative route.[10] Administration is typically performed once or twice daily for a specified treatment period (e.g., 5 to 28 consecutive days).[1][7] The vehicle control group should receive the same volume of the vehicle on the same schedule.

Efficacy Evaluation and Endpoint

-

Monitoring: Throughout the study, monitor tumor volume and mouse body weight every 2-3 days. Body weight is a key indicator of treatment toxicity.[8]

-

Endpoint Criteria: The study may be terminated based on several criteria:

-

Tumors in the control group reaching a predetermined maximum size (e.g., 2000 mm³).

-

A pre-defined treatment duration is completed.[8]

-

Signs of excessive toxicity, such as >20% body weight loss or other signs of distress.

-

-

Statistical Analysis: Compare the tumor growth inhibition between the BMN-673-treated groups and the vehicle control group. Analyze differences in survival, tumor weight, and biomarker expression.

Experimental Workflow Diagram

References

- 1. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical evaluation of the PARP inhibitor BMN-673 for the treatment of ovarian clear cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xenograft tumor model [bio-protocol.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Video: Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer [jove.com]

- 16. aacrjournals.org [aacrjournals.org]

Preparing Talazoparib for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical information for the preparation and administration of Talazoparib (BMN-673), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, for in vivo research applications.[1][2][3][4] Proper formulation and handling are crucial for ensuring accurate dosing, maximizing bioavailability, and obtaining reliable and reproducible results in preclinical animal models.

Physicochemical Properties and Storage

Talazoparib tosylate is a white to yellow solid with limited solubility in aqueous solutions.[5] Its solubility is pH-independent across the physiological range.[5] The compound is freely soluble in dimethyl sulfoxide (DMSO), dimethylacetamide (DMA), and dimethylformamide (DMF).[5]

Table 1: Physicochemical Properties of Talazoparib

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄F₂N₆O | [6] |

| Molecular Weight | 380.35 g/mol | [6] |

| Form | White to yellow solid | [5] |

| Solubility (in vitro) | DMSO: up to 25 mg/mL (65.73 mM) | [6] |

| Solubility (aqueous) | Limited, 17 to 38 µg/mL across physiological pH at 37°C | [5] |

| Storage (powder) | -20°C for up to 3 years; 4°C for up to 2 years | [6] |

| Storage (in solvent) | -80°C for up to 1 year; -20°C for up to 6 months | [6] |

Signaling Pathway of Talazoparib

Talazoparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7] By inhibiting PARP, Talazoparib leads to the accumulation of unrepaired SSBs, which can then generate double-strand breaks (DSBs) during DNA replication.[7] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[7] This concept is known as synthetic lethality.[7]

Recommended Vehicles for In Vivo Administration

The selection of an appropriate vehicle is critical for the solubility and stability of Talazoparib for in vivo studies. Due to its poor aqueous solubility, formulations often require co-solvents and surfactants.

Table 2: Vehicle Formulations for Talazoparib

| Route of Administration | Vehicle Composition | Solubility/Concentration | Reference |

| Oral Gavage | 10% Dimethylacetamide (DMAc), 6% Solutol HS-15, 84% PBS | 5 mg/mL (Suspended solution, may require sonication) | [6] |

| Oral Gavage | 10% Dimethylacetamide (DMAc), 5% Kolliphor HS 15, 85% PBS | 0.1 mg/mL | [8] |

| Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution) | [6] |

| Oral Gavage | 5% DMSO, 95% (20% SBE-β-CD in saline) | 1.25 mg/mL (Suspended solution, may require sonication) | [6] |

| Intravenous Injection | DMSO (1%) diluted in saline | Not specified | [9] |

| Intravenous Injection | Nano-liposome formulation | 1.0 ± 0.1% drug loading | [9] |

Experimental Protocols

Protocol 1: Preparation of Talazoparib for Oral Gavage (Suspension)

This protocol is based on a commonly used vehicle for oral administration of Talazoparib in mouse xenograft models.[6][10]

Materials:

-

Talazoparib powder

-

Dimethylacetamide (DMAc)

-

Solutol® HS 15 (Kolliphor® HS 15)

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile conical tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation:

-

In a sterile conical tube, prepare the vehicle by combining 10% DMAc, 6% Solutol HS-15, and 84% PBS by volume.

-

For example, to prepare 10 mL of vehicle, add 1 mL of DMAc, 0.6 mL of Solutol HS-15, and 8.4 mL of PBS.

-

Vortex the mixture thoroughly until a homogenous solution is formed.

-

-

Talazoparib Formulation:

-

Weigh the required amount of Talazoparib powder.

-

Add the vehicle to the Talazoparib powder to achieve the desired final concentration (e.g., for a 0.33 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.165 mg/mL).

-

Vortex the mixture vigorously for several minutes to suspend the compound.

-

If the compound does not fully suspend, sonicate the mixture until a uniform suspension is achieved.[6]

-

-

Administration:

Protocol 2: Preparation of Talazoparib for Intravenous Injection

This protocol provides a general method for preparing Talazoparib for intravenous administration.

Materials:

-

Talazoparib powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes

-

Pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of Talazoparib in DMSO.[11] For example, dissolve Talazoparib in DMSO to a concentration of 10 mg/mL.

-

-

Final Formulation:

-

Just prior to injection, dilute the DMSO stock solution with sterile saline to the final desired concentration.

-

Ensure the final concentration of DMSO in the injected solution is low (e.g., ≤1%) to avoid toxicity.[9]

-

For example, to prepare a 1 mg/mL final solution with 1% DMSO, dilute 100 µL of the 10 mg/mL DMSO stock into 900 µL of sterile saline.

-

-

Administration:

-

Administer the solution via intravenous (e.g., tail vein) injection.

-

In Vivo Study Workflow

A typical workflow for an in vivo efficacy study using Talazoparib in a xenograft model is outlined below.

Dosing and Pharmacokinetics in Preclinical Models

The dosage of Talazoparib can vary depending on the animal model, tumor type, and whether it is used as a single agent or in combination.

Table 3: Exemplary In Vivo Dosages and Pharmacokinetic Parameters of Talazoparib

| Animal Model | Dosage | Route | Efficacy/Observation | Reference |

| Athymic nu/nu mice (MX-1 xenograft) | 0.33 mg/kg, once daily for 28 days | Oral gavage | Significant inhibition of tumor growth | [6] |

| Athymic nu/nu mice (MX-1 xenograft) | 0.165 mg/kg, twice daily for 28 days | Oral gavage | More effective than 0.33 mg/kg once daily | [10] |

| Small cell lung cancer PDX models | 0.2 mg/kg | Not specified | Used for radiosensitization studies | [11] |

| Pediatric cancer models (with temozolomide) | 0.1 - 0.25 mg/kg, twice daily for 5 days | Not specified | Combination therapy | [11] |

| Sprague-Dawley rats | 10 mg/kg (for PK) | Oral | Cmax: 7948 ng/mL, Oral bioavailability: 56% | [6] |

| Sprague-Dawley rats | 5 mg/kg (for PK) | Intravenous | Terminal elimination half-life: 2.25 hours | [6] |

Important Considerations:

-

Dose-Finding Studies: It is highly recommended to perform a dose-finding study for your specific animal model to determine the optimal therapeutic window and maximum tolerated dose (MTD).[11]

-

Toxicity: The primary toxicity observed in preclinical and clinical studies is hematologic, including decreases in red and white blood cells.[11] Monitor animal body weight and overall health daily.

-

Homogeneity: For suspensions, ensure the formulation is well-mixed before each administration to guarantee consistent dosing.

By following these guidelines and protocols, researchers can effectively prepare and administer Talazoparib for in vivo studies, leading to more reliable and impactful results in the development of novel cancer therapies.

References

- 1. Talazoparib Tosylate | C26H22F2N6O4S | CID 135565654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Talazoparib | LT-673 | PARP inhibitor | TargetMol [targetmol.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. 2.5.1. Animal pharmacokinetic studies [bio-protocol.org]

- 9. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptgcn.com [ptgcn.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: BMN-673 (Talazoparib) in Combination with Temozolomide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bmn-673, also known as Talazoparib, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway.[1][2][3][4] Temozolomide (TMZ) is an alkylating agent that induces DNA damage, primarily through the methylation of purine bases.[5][6] The combination of a PARP inhibitor with a DNA-damaging agent like temozolomide represents a promising therapeutic strategy. By inhibiting PARP, Talazoparib prevents the repair of single-strand DNA breaks caused by temozolomide, leading to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[7][8] This combination has shown synergistic antitumor activity in various preclinical models and is being evaluated in clinical trials for a range of cancers.[1][2][3][9][10]

Quantitative Data Summary

Preclinical In Vitro Efficacy

The combination of Talazoparib and temozolomide has demonstrated significant potentiation of temozolomide's cytotoxic effects in various cancer cell lines.

| Cell Line Type | Potentiation of Temozolomide Toxicity by Talazoparib | Reference |

| Ewing Sarcoma & Leukemia | 30- to 50-fold | [1][2][3] |

| General Pediatric Cancer Models | Up to 85-fold | [1][2][3] |

| Metric | Temozolomide Alone | Temozolomide + 10 nM Talazoparib | Reference |

| Median rIC50 (PPTP Cell Lines) | 374 µM | 19.8 µM | [1][7] |

| Median rIC50 (Ewing Sarcoma) | Not Specified | 7.5 µM | [1] |

Preclinical In Vivo Efficacy in Xenograft Models

The combination therapy has shown significant tumor growth inhibition in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

| Cancer Model | Treatment Regimen | Outcome | Reference |

| Ewing Sarcoma | Combination A: Talazoparib (0.1 mg/kg BID) + TMZ (30 mg/kg/day x 5) | Significant synergism in 5 of 10 xenografts | [1][2][3] |

| Ewing Sarcoma | Combination B: Talazoparib (0.25 mg/kg BID) + TMZ (12 mg/kg/day x 5) | Significant synergism in 5 of 10 xenografts | [1][2][3] |

| Ovarian & Melanoma | Talazoparib (0.33 mg/kg/day) + TMZ (2.5 mg/kg/day) | Greater tumor growth inhibition than single agents | [9] |

| Malignant Rhabdoid Tumors | PEGylated Talazoparib + TMZ | Objective response in 5 out of 6 xenografts | [10] |

| Glioblastoma (heterotopic) | Talazoparib (0.15 mg/kg BID) + TMZ (5 mg/kg/day) | Median time to endpoint: 76 days (combo) vs. 50 days (TMZ alone) | [11] |

Clinical Trial Data

Phase I and II clinical trials have evaluated the safety and efficacy of the Talazoparib and temozolomide combination in patients with advanced solid tumors.

| Trial Phase | Patient Population | Recommended Phase II Dose (RP2D) / Maximum Tolerated Dose (MTD) | Objective Response Rate (ORR) | Reference |

| Phase I | Advanced Malignancies (BRCA-normal) | Talazoparib 1 mg daily + TMZ 37.5 mg/m²/day (days 1-5 of a 28-day cycle) | 23% (across both TMZ and irinotecan arms) | [9][12] |

| Phase 1b/2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) without HRR mutations | Talazoparib 1 mg daily (D1-6) + TMZ 75 mg/m² daily (D2-8) in 28-day cycles | 18.8% met the efficacy endpoint | [13] |

| Phase II (RARE 2) | Advanced Rare Cancers | Talazoparib 750 mcg daily + TMZ 37.5 mg/m² (days 2-6 of a 28-day cycle) | Did not meet primary endpoint; best response was stable disease in 6 patients | [14] |

Signaling Pathway and Mechanism of Action

The synergistic effect of Talazoparib and temozolomide is rooted in the interplay between DNA damage and repair pathways. Temozolomide methylates DNA, creating lesions that are recognized by the Base Excision Repair (BER) pathway, in which PARP is a critical enzyme.[5] Talazoparib inhibits PARP, trapping it on the DNA at the site of single-strand breaks.[7][15] This prevents the repair of these breaks, which, upon DNA replication, are converted into more lethal double-strand breaks, ultimately leading to apoptosis.

Caption: Mechanism of synergistic cytotoxicity with Temozolomide and Bmn-673.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is adapted from methodologies used to assess the in vitro efficacy of the drug combination.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of temozolomide alone and in combination with Talazoparib.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Talazoparib (Bmn-673)

-

Temozolomide

-

Cell viability reagent (e.g., Alamar Blue, MTT, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well) and allow them to adhere for 24 hours.

-

Drug Preparation: Prepare serial dilutions of temozolomide (e.g., 0.3–1,000 µmol/L) in complete medium.[2][7][3] Prepare a fixed, sub-lethal concentration of Talazoparib (e.g., 10 nM).

-

Treatment:

-

For the temozolomide-only group, add the serial dilutions of temozolomide to the designated wells.

-

For the combination group, add the fixed concentration of Talazoparib along with the serial dilutions of temozolomide.

-